N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-20-11-13-23(14-12-20)26(30)28-25-10-6-5-9-24(25)27(31)29-17-15-22(16-18-29)19-21-7-3-2-4-8-21/h2-14,22H,15-19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSLVRLFKGSYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-benzylpiperidine with 2-(4-methylbenzoyl)benzoic acid under controlled conditions. The reaction is usually catalyzed by a suitable base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed reactions in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide is a synthetic compound with a complex structure featuring a benzylpiperidine moiety and an amide functional group. It is of interest in medicinal chemistry because of its potential pharmacological activities. Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as a serotonin receptor modulator. Compounds with similar structures have been shown to interact with serotonin receptors, which are crucial in regulating mood, cognition, and gastrointestinal functions. Additionally, the compound may have implications in treating neurological disorders, given the role of piperidine derivatives in pharmacology.
Potential Applications
- Pharmaceutical Development this compound is a candidate for drugs targeting various biological targets, particularly in the central nervous system.
- Serotonin Receptor Modulation The compound may interact with serotonin receptors, influencing their activity. Further studies using techniques such as radiolabeled ligand binding assays or electrophysiological recordings could elucidate these interactions more clearly.
- Neurological Disorders Due to the role of piperidine derivatives in pharmacology, the compound may have implications in treating neurological disorders.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may bind to serotonin receptors, influencing their activity. Further studies using techniques such as radiolabeled ligand binding assays or electrophysiological recordings could elucidate these interactions more clearly.
Structural Comparison
This compound is unique due to its specific combination of a benzene ring, a piperidine structure, and the presence of a methyl group on the benzamide. This structural specificity may provide distinct pharmacological properties compared to similar compounds, particularly regarding receptor selectivity and bioavailability.
Several compounds share structural features with this compound. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-pyridin-2-amine | Contains a piperidine ring and pyridinamine moiety | Potential muscarinic receptor antagonist |
| N-(4-benzoylpiperidine-1-carbonyl)-4-methylbenzamide | Similar carbonyl and amide structure | Investigated for neuroprotective effects |
| 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxamide | Piperazine derivative with carboxamide | Known for its anti-inflammatory properties |
Mechanism of Action
The mechanism of action of N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and benzamide groups may contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
The 4-methylbenzamide motif is widely explored in medicinal chemistry. For example:
- N-(2,4-Dimethylphenyl)-4-methylbenzamide (): Exhibits anti-parallel N–H···O hydrogen bonding in its crystal structure, similar to the parent benzanilide. This hydrogen-bonding pattern is critical for stabilizing molecular conformations in solid-state and may influence solubility .
- Fluorophenyl-substituted benzamides (): Derivatives like N-(2-fluorophenyl)-4-methylbenzamide introduce electron-withdrawing groups, enhancing metabolic stability compared to methyl or methoxy substituents. These modifications are often leveraged to optimize pharmacokinetic profiles .
Piperidine/Carbonyl-Containing Analogs
Piperidine derivatives are prevalent in drug design due to their conformational flexibility and ability to engage in hydrogen bonding. Notable examples include:
- N-(1-Benzylpiperidin-4-yl)benzamide (): Demonstrates a chair conformation in the piperidine ring, with bond lengths (C–N: 1.47 Å) comparable to standard piperidine derivatives. Such structural rigidity can influence target binding affinity .
- However, this compound’s logP (2.66) suggests moderate lipophilicity, which may limit blood-brain barrier penetration .
Research Findings and Implications
Physicochemical Properties
Based on analogs:
- Solubility : The 4-methyl group may reduce aqueous solubility compared to polar substituents (e.g., –OH or –COOH).
- logP : Estimated ~3.5 (similar to ’s 2.66), indicating moderate lipophilicity suitable for oral administration .
Biological Activity
N-(2-(4-benzylpiperidine-1-carbonyl)phenyl)-4-methylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential neuroprotective properties and its role as an acetylcholinesterase inhibitor. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, efficacy in inhibiting key enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C30H30N4O2 |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | N-[4-(4-benzylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-methylbenzamide |
| InChI Key | FJGFZFBHSXIDOZ-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance cholinergic neurotransmission.
Key Findings:
- Inhibition of AChE : The compound binds to the peripheral anionic site of AChE, preventing amyloid-beta fibrillogenesis, a process implicated in neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : It has been shown to inhibit the generation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
-
In Vitro Assays :
- The compound demonstrated significant inhibition of AChE with an IC50 value indicating effective potency compared to standard inhibitors like donepezil .
- Docking studies confirmed strong binding affinity to AChE, suggesting that structural modifications could enhance its inhibitory effects further .
- In Vivo Studies :
Case Studies
A notable case study involved a series of analogues derived from this compound, which were synthesized to explore their structure-activity relationships (SAR).
Summary of Findings:
- Analogues Testing : Different substitutions on the benzamide moiety were tested for their AChE inhibitory activity. Some analogues exhibited enhanced potency and selectivity towards AChE inhibition compared to the parent compound .
- Therapeutic Potential : The study highlighted the potential for these compounds as leads for developing treatments for Alzheimer's disease and other cognitive disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons were made with other benzylpiperidine derivatives:
| Compound | AChE Inhibition IC50 (µM) | Neuroprotective Activity |
|---|---|---|
| This compound | 0.29 ± 0.21 | High |
| Donepezil | 0.15 ± 0.10 | Moderate |
| Other Benzylpiperidines | Varies widely | Low to Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
